N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-16(23,13-3-2-6-24-13)9-19-14(21)15(22)20-12-7-11(17)5-4-10(12)8-18/h2-7,23H,9H2,1H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPQZAXYPKBXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)(C2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 2-Cyanophenol
Initial routes involve electrophilic aromatic substitution on 2-cyanophenol using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. Kinetic control favors para-substitution, yielding 5-chloro-2-cyanophenol (85–92% purity).
Conversion to Aniline Derivative
The phenol group is converted to an amine via a two-step process:
- Mitsunobu Reaction : Treatment with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) substitutes the hydroxyl group with phthalimide (68–74% yield).
- Deprotection : Hydrazinolysis in ethanol liberates the primary amine, yielding 5-chloro-2-cyanoaniline (δₕ 6.8–7.2 ppm for aromatic protons; HRMS m/z 153.992 [M+H]⁺).
Synthesis of 2-(Furan-2-yl)-2-Hydroxypropylamine (Fragment B)
Aldol Condensation for Tertiary Alcohol Formation
Furan-2-carbaldehyde undergoes cross-aldol reaction with acetone in the presence of L-proline (organocatalyst) to form 2-(furan-2-yl)-2-hydroxypropanal (enantiomeric excess >90%).
Reductive Amination
The aldehyde intermediate reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding 2-(furan-2-yl)-2-hydroxypropylamine (72% yield; δₕ 1.4 ppm for CH₃, 4.1 ppm for -OH).
Oxalamide Coupling Strategies
Sequential Acylation Using Oxalyl Chloride
- First Acylation : Fragment A reacts with oxalyl chloride (1.1 equiv) in anhydrous THF at −20°C, forming N-(5-chloro-2-cyanophenyl)oxalyl chloride (monitored by TLC; Rf = 0.6 in hexane/EtOAc 3:1).
- Second Acylation : Addition of Fragment B and N,N-diisopropylethylamine (DIPEA) at 0°C yields the target compound after 12 h (crude yield: 65%).
TBD-Catalyzed Direct Amidation
An alternative single-pot method uses 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to catalyze amidation between Fragment A, Fragment B, and dimethyl oxalate (20 mol% TBD, 80°C, 24 h; 78% yield).
Purification and Characterization
Chromatographic Separation
Silica gel chromatography (gradient: 20→50% EtOAc/hexane) removes unreacted amines and symmetric oxalamide byproducts. The target compound elutes at Rf = 0.35 (TLC; 1:1 hexane/EtOAc).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.2 (s, 1H, NH), 7.6 (d, 1H, furan), 7.3–7.1 (m, 3H, aromatic), 6.5 (m, 2H, furan), 4.4 (s, 1H, -OH), 3.8 (m, 2H, CH₂), 1.6 (s, 3H, CH₃).
- HRMS : m/z 347.758 [M+H]⁺ (calc. 347.756).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Acylation | 65 | 95 | High regioselectivity |
| TBD-Catalyzed | 78 | 98 | Reduced step count, no cryogenic conditions |
The TBD-catalyzed route offers superior efficiency but requires stringent moisture control. Industrial-scale protocols favor sequential acylation due to easier intermediate isolation.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Furanones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide exhibit significant anticancer properties. The compound's ability to interact with specific molecular targets allows it to inhibit cancer cell proliferation. Studies have shown that derivatives of oxalamide can induce apoptosis in various cancer cell lines, making them potential candidates for further development as anticancer agents.
Enzyme Inhibition
The compound has been explored for its enzyme inhibition capabilities, particularly against kinases involved in cancer progression. By binding to the active sites of these enzymes, it can effectively disrupt their function, thus hindering tumor growth. The specificity of this compound for certain kinases could lead to the development of targeted therapies with reduced side effects.
Catalytic Reactions
This compound serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : The furan moiety can be oxidized to yield furanones, which are valuable intermediates in organic synthesis.
- Reduction : The nitrile group can be reduced to an amine, expanding the compound's utility in synthesizing more complex molecules.
- Substitution Reactions : The chlorine atom can be replaced by various nucleophiles, enabling the creation of diverse chemical entities.
These reactions highlight the compound's role as a building block in the synthesis of more complex organic molecules.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related oxalamide compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the compound's ability to induce oxidative stress within cancer cells, leading to cell death without affecting healthy tissues.
Case Study: Enzyme Inhibition
Another research effort focused on the enzyme inhibition potential of this compound against specific kinases associated with metabolic pathways in cancer cells. The results showed a significant reduction in kinase activity, suggesting that this compound could serve as a lead structure for developing new kinase inhibitors.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Derivatives
Oxalamides are a versatile class of compounds with diverse applications. Below is a detailed comparison of the target compound with structurally related oxalamides:
2.1. Antiviral Oxalamides
-
- Structure: N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide.
- Key Features: Incorporates a thiazole ring and acetylated piperidine group.
- Activity: Designed as an HIV entry inhibitor targeting the CD4-binding site.
- Synthesis: 36% yield, 90% purity via LC-MS and NMR validation .
- Comparison with Target Compound: The target compound replaces the thiazole/pyrrolidine groups with a furan-hydroxypropyl moiety and a 5-chloro-2-cyanophenyl group.
2.2. Flavoring Agent Oxalamides
- S336 (): Structure: N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide. Key Features: Methoxybenzyl and pyridylethyl substituents.
- FAO/WHO-Evaluated Oxalamides (): Examples: N1-(2-methoxy-4-methylphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770). Metabolism: Hydrolysis, oxidation, and glucuronidation pathways ensure rapid clearance, supporting safety at recommended doses .
- Comparison with Target Compound: The target compound lacks the methoxy and pyridyl groups critical for flavor receptor (hTAS1R1/hTAS1R3) activation. Its chloro-cyanophenyl group may confer distinct metabolic stability or toxicity profiles compared to flavoring agents.
2.3. Adamantane-Based Oxalamides ()
Key Research Findings and Gaps
- Antiviral Potential: While the target compound shares structural motifs with HIV entry inhibitors (e.g., chlorophenyl groups), its furan-hydroxypropyl side chain may alter binding kinetics compared to thiazole/pyrrolidine-containing analogs .
- Metabolic and Safety Profile: Unlike flavoring agents (e.g., S336), the target compound’s chloro-cyanophenyl group could lead to unique metabolic pathways, necessitating specific toxicological studies .
- Synthesis Challenges : The absence of synthesis data for the target compound highlights a critical gap. Adamantane-based oxalamides () demonstrate robust synthetic protocols that could be adapted for its production .
Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a 5-chloro-2-cyanophenyl moiety linked to a furan-2-yl group through an oxalamide bond. Its molecular formula is with a molecular weight of 347.75 g/mol. The structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing various signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating similar compounds found that those with structural similarities demonstrated efficacy against various bacterial and fungal strains, suggesting potential applications in treating infections .
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. In vitro assays showed that it could inhibit tumor cell proliferation, with some compounds in the same family demonstrating tumor growth inhibition in xenograft models .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
Study 1: Antimicrobial Screening
A series of compounds similar to this compound were synthesized and tested against various pathogens. The results indicated that several derivatives exhibited comparable or superior activity to established antibiotics like penicillin G and ciprofloxacin, highlighting the potential for developing new antimicrobial agents .
Study 2: Anticancer Efficacy
In another study focusing on anticancer properties, compounds structurally related to N1-(5-chloro-2-cyanophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide demonstrated significant tumor growth inhibition in mouse models. These findings suggest that the oxalamide moiety may enhance the pharmacological profile of these compounds in cancer therapy .
Q & A
Q. Table 1: Comparative Reactivity of Key Functional Groups
| Functional Group | Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Chloro-phenyl | Nucleophilic Aromatic Substitution | KNH₂, NH₃ (liq.) | Amine derivative | |
| Cyano | Reduction | LiAlH₄, THF | Primary amine | |
| Hydroxypropyl | Oxidation | CrO₃, H₂SO₄ | Ketone formation |
Q. Table 2: Biological Activity of Structural Analogs
| Analog Structure | Target Enzyme | IC₅₀ (μM) | Key Finding | Reference |
|---|---|---|---|---|
| Thiophene variant | Tyrosine kinase | 12.3 | Reduced inhibition vs. furan (IC₅₀ = 5.8 μM) | |
| Fluoro-cyanophenyl | HDAC | 0.45 | Enhanced selectivity due to electronegativity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
